1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Brand Name: Vulcanchem
CAS No.: 1443981-66-5
VCID: VC2965274
InChI: InChI=1S/C7H12N2O2/c1-6-5-7(10)9(8-6)3-4-11-2/h3-5H2,1-2H3
SMILES: CC1=NN(C(=O)C1)CCOC
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

CAS No.: 1443981-66-5

Cat. No.: VC2965274

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one - 1443981-66-5

Specification

CAS No. 1443981-66-5
Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name 2-(2-methoxyethyl)-5-methyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C7H12N2O2/c1-6-5-7(10)9(8-6)3-4-11-2/h3-5H2,1-2H3
Standard InChI Key GNMGHXWVDFHKIZ-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C1)CCOC
Canonical SMILES CC1=NN(C(=O)C1)CCOC

Introduction

Chemical Identity and Structural Properties

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound belonging to the pyrazole family, which comprises a class of heterocyclic compounds known for their diverse biological activities. This particular derivative is characterized by specific structural features that contribute to its chemical behavior and potential applications.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one:

ParameterValue
CAS Number1443981-66-5
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
IUPAC Name2-(2-methoxyethyl)-5-methyl-4H-pyrazol-3-one
Standard InChIInChI=1S/C7H12N2O2/c1-6-5-7(10)9(8-6)3-4-11-2/h3-5H2,1-2H3
Standard InChIKeyGNMGHXWVDFHKIZ-UHFFFAOYSA-N

This compound features a pyrazole core structure with a methyl substituent at position 3 and a methoxyethyl group at position 1, along with a carbonyl group at position 5, creating the characteristic pyrazol-5-one structure.

Structural Features

The compound consists of the following key structural elements:

  • A 5-membered pyrazole ring with nitrogen atoms at positions 1 and 2

  • A methyl group at the 3-position

  • A 2-methoxyethyl substituent at the N1 position

  • A carbonyl (ketone) group at the 5-position

These structural characteristics contribute to the compound's chemical reactivity, solubility profile, and potential biological interactions.

Physicochemical Properties

Physical Characteristics

Based on structural analysis and comparison with similar pyrazolone derivatives, 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one likely exhibits the following physical properties:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Moderate solubility in organic solvents (methanol, ethanol, chloroform, acetone); limited solubility in water, enhanced by the presence of the methoxyethyl group which adds polarity

  • Melting point: Estimated to be in the range of 80-120°C (based on similar pyrazolone derivatives)

Chemical Reactivity

The compound exhibits chemical reactivity characteristic of pyrazolones, including:

  • Tautomerism between the keto and enol forms

  • Nucleophilic character at the 4-position

  • Potential for further functionalization at multiple positions

  • Possible hydrogen bonding through the carbonyl oxygen and ring nitrogens

Pyrazole Derivative StructureReported Biological ActivitiesReference
Pyrazole-5-ones (general)Anti-inflammatory, analgesic, antimicrobial
3-methyl-pyrazol-5-onesAntioxidant, anticancer potential
N-substituted pyrazolonesEnzyme inhibition, anticonvulsant
1,3-disubstituted pyrazol-5-onesAntimycobacterial, antitubercular

The presence of the 2-methoxyethyl substituent at the N1 position could potentially modulate these activities by affecting:

  • Lipophilicity and membrane permeability

  • Hydrogen bonding interactions with biological targets

  • Metabolic stability

Structure-Activity Relationship Considerations

Understanding the relationship between structure and activity is crucial for the potential development of this compound for various applications.

Key Structural Elements Affecting Activity

The following structural features of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one are likely to influence its biological activity:

  • The methyl group at position 3: Contributes to lipophilicity and may affect binding to target proteins

  • The 2-methoxyethyl substituent: Provides additional hydrogen bonding sites and modifies the compound's solubility profile

  • The carbonyl group at position 5: Offers potential for hydrogen bonding and nucleophilic reactions

  • The pyrazole ring: Provides a rigid scaffold for optimal spatial arrangement of functional groups

Comparative Analysis with Similar Compounds

Studies on related compounds have shown that modifications to these key structural elements can significantly impact biological activity. For example:

  • Variations in N-substitution patterns affect antimicrobial potency

  • The presence of specific groups at the 3-position can enhance or reduce anti-inflammatory activity

  • Modifications to the 5-position can alter interactions with specific enzymatic targets

Research Applications and Future Perspectives

Current Research Applications

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one and similar compounds are primarily used in:

  • Synthetic organic chemistry as intermediates for more complex structures

  • Medicinal chemistry research for developing potential therapeutic agents

  • Material science investigations, as building blocks for specialized polymers with distinct thermal and mechanical properties

Future Research Directions

Several promising research directions for this compound include:

  • Comprehensive biological activity screening to identify specific therapeutic applications

  • Structure optimization through systematic modification of key functional groups

  • Investigation of potential applications in catalysis, where pyrazole derivatives have shown utility

  • Exploration of supramolecular chemistry applications, leveraging the compound's potential for hydrogen bonding and coordination chemistry

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